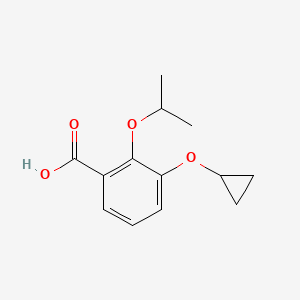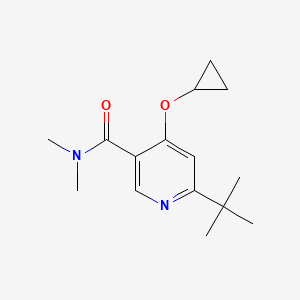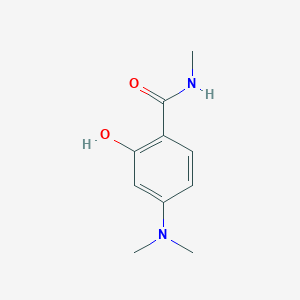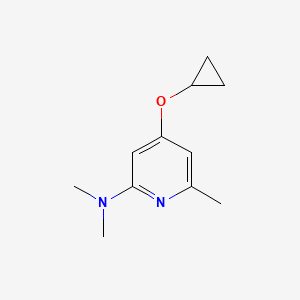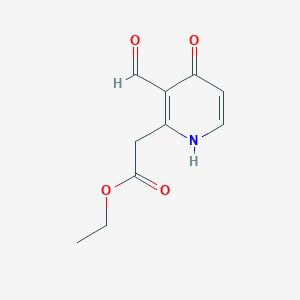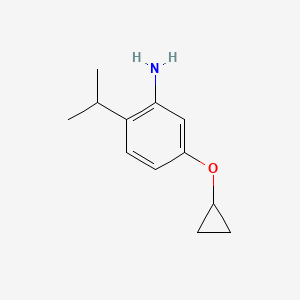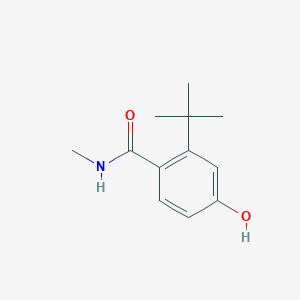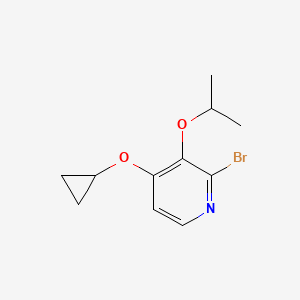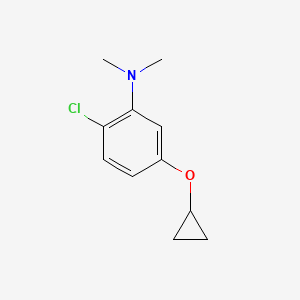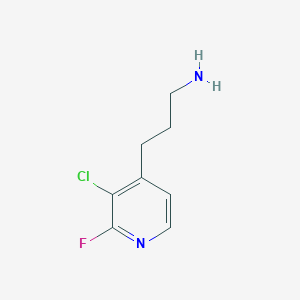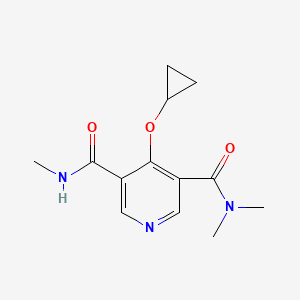
3-Cyclopropoxy-2-fluoro-6-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-fluoro-6-methoxypyridine is a chemical compound with the molecular formula C9H10FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of cyclopropoxy, fluoro, and methoxy groups in its structure makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-fluoro-6-methoxypyridine typically involves the introduction of the cyclopropoxy, fluoro, and methoxy groups onto a pyridine ring. One common method involves the use of cyclopropyl alcohol, fluorine sources, and methoxy reagents under specific reaction conditions. For example, the reaction may be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-2-fluoro-6-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.
Applications De Recherche Scientifique
3-Cyclopropoxy-2-fluoro-6-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-fluoro-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of the fluoro group can enhance the compound’s ability to interact with biological molecules, while the methoxy and cyclopropoxy groups can influence its chemical reactivity and stability. These interactions can lead to various biological effects, depending on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-6-methoxypyridine: A similar compound with a fluoro and methoxy group but lacking the cyclopropoxy group.
3-Cyclopropoxy-6-fluoro-2-methoxypyridine: Another similar compound with slight variations in the position of functional groups.
Uniqueness
The uniqueness of 3-Cyclopropoxy-2-fluoro-6-methoxypyridine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C9H10FNO2/c1-12-8-5-4-7(9(10)11-8)13-6-2-3-6/h4-6H,2-3H2,1H3 |
Clé InChI |
DSBMUXPDFBWXQP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)OC2CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



